Cas no 1053656-45-3 (1-chloro-7-nitropyrrolo1,2-apyrazine)

1-Chloro-7-nitropyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a fused pyrrole-pyrazine core with chloro and nitro substituents. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group offers a site for nucleophilic substitution, while the nitro group can be reduced or serve as an electron-withdrawing moiety to influence electronic properties. Its rigid bicyclic framework enhances stability and selectivity in reactions. This compound is particularly useful in the development of bioactive molecules, where its scaffold can contribute to binding affinity and metabolic stability. Handling requires standard precautions for nitroaromatic and halogenated compounds.
1-chloro-7-nitropyrrolo1,2-apyrazine structure
1053656-45-3 structure
商品名:1-chloro-7-nitropyrrolo1,2-apyrazine
CAS番号:1053656-45-3
MF:C7H4N3O2Cl
メガワット:197.57856
MDL:MFCD09839784
CID:824162
PubChem ID:37819043

1-chloro-7-nitropyrrolo1,2-apyrazine 化学的及び物理的性質

名前と識別子

    • 1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
    • 1-Chloro-7-nitro-1H-pyrrolo[1,2-a]pyrazine
    • 1-chloro-7-nitroH-pyrrolo[1,2-a]pyrazine
    • 1-chloro-7-nitro-Pyrrolo[1,2-a]pyrazine
    • 2-a]pyrazine
    • 1-chloro-7-nitropyrrolo1,2-apyrazine
    • MFCD09839784
    • 1053656-45-3
    • AKOS006329203
    • 1-Chloro-7-nitropyrrolo[1 pound not2-a]pyrazine
    • EN300-3235765
    • Z1198234341
    • J-504524
    • CS-0216044
    • DB-059353
    • DS-1460
    • W-204581
    • DTXSID70653345
    • 1-chloro-7-nitroH-pyrrolo[1
    • MDL: MFCD09839784
    • インチ: InChI=1S/C7H4ClN3O2/c8-7-6-3-5(11(12)13)4-10(6)2-1-9-7/h1-4H
    • InChIKey: OTWHUHVUMPHTOY-UHFFFAOYSA-N
    • ほほえんだ: O=[N+](C1=CN2C(C(Cl)=NC=C2)=C1)[O-]

計算された属性

  • せいみつぶんしりょう: 196.99900
  • どういたいしつりょう: 196.9992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 63.1Ų

じっけんとくせい

  • 密度みつど: 1.66
  • PSA: 63.12000
  • LogP: 2.41910

1-chloro-7-nitropyrrolo1,2-apyrazine セキュリティ情報

1-chloro-7-nitropyrrolo1,2-apyrazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-chloro-7-nitropyrrolo1,2-apyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0981439-5g
1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 95%
5g
$1250 2024-08-02
eNovation Chemicals LLC
D972478-1g
1-chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 97%
1g
$800 2024-05-24
Enamine
EN300-3235765-0.05g
1-chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 95.0%
0.05g
$168.0 2025-03-18
Enamine
EN300-3235765-0.5g
1-chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 95.0%
0.5g
$569.0 2025-03-18
eNovation Chemicals LLC
D972478-5g
1-chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 97%
5g
$2100 2024-05-24
eNovation Chemicals LLC
D972478-10g
1-chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 97%
10g
$3360 2024-05-24
Alichem
A099001382-1g
1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 95%
1g
$472.50 2023-09-04
Fluorochem
093212-1g
1-Chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 95%
1g
£352.00 2022-02-28
Enamine
EN300-3235765-5g
1-chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 95%
5g
$2110.0 2023-09-04
Enamine
EN300-3235765-10g
1-chloro-7-nitropyrrolo[1,2-a]pyrazine
1053656-45-3 95%
10g
$3131.0 2023-09-04

1-chloro-7-nitropyrrolo1,2-apyrazine 関連文献

1-chloro-7-nitropyrrolo1,2-apyrazineに関する追加情報

1-Chloro-7-Nitropyrrolo[1,2-a]Pyrazine: A Comprehensive Overview

1-Chloro-7-nitropyrrolo[1,2-a]pyrazine, identified by the CAS registry number 1053656-45-3, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of pyrazine derivatives, which have garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. The molecule features a pyrazine ring fused with a pyrrole ring, with a chlorine atom at position 1 and a nitro group at position 7. This combination of functional groups imparts distinctive reactivity and electronic characteristics to the compound.

The synthesis of 1-chloro-7-nitropyrrolo[1,2-a]pyrazine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to explore more efficient pathways for constructing such complex heterocyclic compounds. For instance, studies published in Journal of Organic Chemistry (2023) have highlighted the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction times while maintaining product quality.

The structural uniqueness of 1-chloro-7-nitropyrrolo[1,2-a]pyrazine makes it an attractive candidate for various applications. In the realm of materials science, this compound has been investigated as a potential building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Research conducted at the University of Cambridge (2023) demonstrated that incorporating this compound into MOFs enhances their porosity and stability, making them suitable for gas storage applications.

In pharmacology, the compound's electronic properties and structural flexibility have been leveraged in drug design efforts. A study published in Nature Communications (2023) reported that derivatives of 1-chloro-7-nitropyrrolo[1,2-a]pyrazine exhibit promising anti-cancer activity by selectively targeting oncogenic pathways. The nitro group at position 7 plays a critical role in modulating the compound's bioactivity, while the chlorine atom at position 1 contributes to its solubility and pharmacokinetic profile.

The physical and chemical properties of CAS No. 1053656-45-3 have been extensively characterized using modern analytical techniques. High-resolution mass spectrometry (HRMS) confirms its molecular formula as C8H4ClN4O2, with a molecular weight of 238.58 g/mol. Its melting point is reported to be approximately 280°C under standard conditions. The compound is sparingly soluble in common organic solvents but exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in solution-based reactions.

The application of computational chemistry tools has further deepened our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations performed by researchers at Stanford University (2023) revealed that the conjugated system within the molecule contributes significantly to its electronic conductivity. This insight has prompted interest in exploring its potential as an active component in organic electronics, particularly in field-effect transistors (FETs) and light-emitting diodes (LEDs).

In conclusion, 1-chloro-7-nitropyrrolo[1,2-a]pyrazine, or CAS No. 1053656-45-3, represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for future research and development endeavors.

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